(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PAOPA is synthesized through a series of chemical reactions involving the coupling of specific amino acids and subsequent modifications. The synthesis typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of proline and leucine derivatives under specific conditions to form a dipeptide.
Cyclization: The dipeptide undergoes cyclization to form a pyrrolidine ring.
Industrial Production Methods
Industrial production of PAOPA involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PAOPA undergoes various chemical reactions, including:
Oxidation: PAOPA can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within PAOPA.
Substitution: PAOPA can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the PAOPA molecule .
Scientific Research Applications
PAOPA has a wide range of scientific research applications, including:
Chemistry: PAOPA is used as a model compound in studies involving allosteric modulation and receptor binding.
Biology: It is employed in research on neurotransmission and receptor signaling pathways.
Medicine: PAOPA has shown therapeutic potential in preclinical studies for treating neuropsychiatric disorders such as schizophrenia and Parkinson’s disease.
Industry: PAOPA is used in the development of novel pharmaceuticals targeting dopaminergic systems
Mechanism of Action
PAOPA exerts its effects through an allosteric modulation mechanism. It binds to a site on the dopamine D2 receptor that is distinct from the endogenous ligand-binding site. This binding modulates the receptor’s activity, enhancing the binding of dopamine and influencing downstream signaling pathways. Key molecular targets include G protein-coupled receptor kinases (GRKs), arrestins, and extracellular signal-regulated kinases (ERKs) .
Comparison with Similar Compounds
PAOPA is compared with other similar compounds, such as prolyl-leucyl-glycinamide and its analogs. The uniqueness of PAOPA lies in its potent allosteric modulation of dopamine D2 receptors, which distinguishes it from other compounds targeting the same receptor. Similar compounds include:
Prolyl-leucyl-glycinamide (PLG): A precursor to PAOPA with less potent activity.
Other PLG Analogs: Various analogs synthesized for enhanced receptor specificity and therapeutic potential
PAOPA’s unique properties make it a promising candidate for further research and development in neuropsychiatric therapeutics.
Properties
Molecular Formula |
C11H18N4O3 |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17) |
InChI Key |
QXHVGEXNEZRSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Origin of Product |
United States |
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